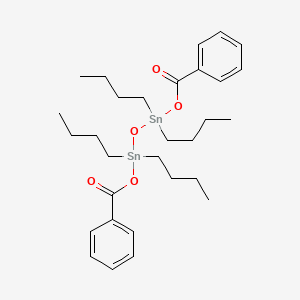
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane is an organotin compound characterized by its unique structure, which includes two benzoyloxy groups attached to a tetrabutyldistannoxane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane typically involves the reaction of tetrabutyltin with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(C4H9)4Sn+2C6H5COCl→(C4H9)2Sn(OCOC6H5)2+2C4H9Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the benzoyloxy groups to benzyl alcohols.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Tin oxides and benzoic acid.
Reduction: Benzyl alcohol and tetrabutyltin.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane has several applications in scientific research:
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane involves its interaction with biological molecules through the formation of stable complexes. The tin atoms in the compound can coordinate with various functional groups, leading to changes in the structure and function of the target molecules. This coordination can disrupt biological processes, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties.
1,3-Bis(3-benzoxazolonyl)-2-hydroxypropane: Studied for its potential in medicinal chemistry.
1,3-Bis(carboxymethyl)imidazolium chloride: Used as a sustainable catalyst in organic reactions.
Uniqueness
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane is unique due to its tetrabutyldistannoxane core, which imparts distinct chemical properties such as high stability and reactivity. This makes it particularly useful in applications requiring robust and versatile organotin compounds.
Properties
CAS No. |
123280-32-0 |
|---|---|
Molecular Formula |
C30H46O5Sn2 |
Molecular Weight |
724.1 g/mol |
IUPAC Name |
[[benzoyloxy(dibutyl)stannyl]oxy-dibutylstannyl] benzoate |
InChI |
InChI=1S/2C7H6O2.4C4H9.O.2Sn/c2*8-7(9)6-4-2-1-3-5-6;4*1-3-4-2;;;/h2*1-5H,(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
IJQVWOFSFLHPCW-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
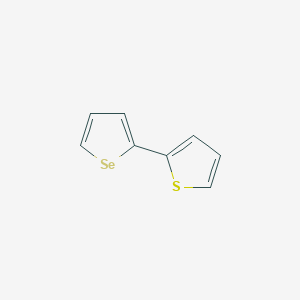
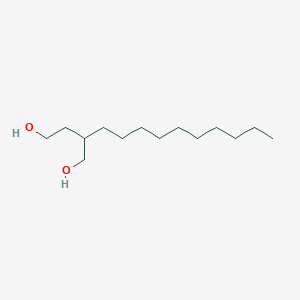
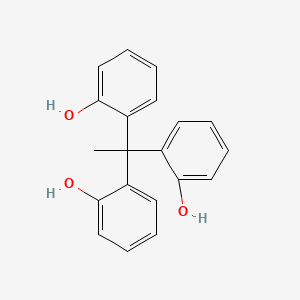
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
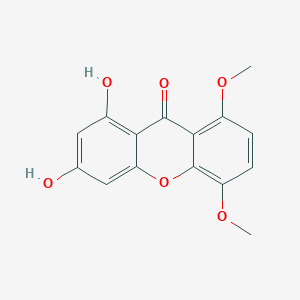
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
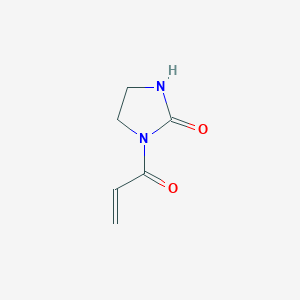

![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)

